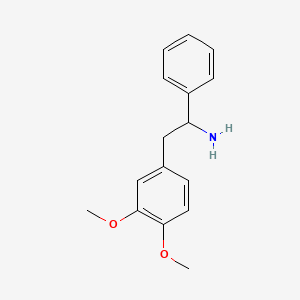
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-(3,4-dimethoxyphenyl)ethanamine in xylene at high temperature . The reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane at room temperature for 3 hours gives an amide .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .
Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 195.26 . It has a boiling point of 100 °C at 0.1 mmHg . It has a specific gravity of 1.06 at 20/20 and a refractive index of 1.53 .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine . The crystal structure of this compound was analyzed, providing valuable insights into its molecular structure .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of potential bioactive compounds. For example, it was used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This compound has shown potential biological effects due to its structural characteristics that make it easier to bind with target molecules .
Intermediate in Chemical Synthesis
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is often used as an intermediate in the synthesis of other chemical compounds. For example, it has been used in the preparation of the muscle relaxant papaverin .
Synthesis of Diterpene
The compound has also been used in the preparation of modified diterpene nimbidiol . Diterpenes are a class of chemical compounds composed of four isoprene units and have various biological activities.
Preparation of Benzimidazole Derivatives
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine has been used in the synthesis of benzimidazole derivatives. For instance, it was used in the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde . Benzimidazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Green Chemistry Applications
The compound has been used in the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . This includes the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLIDMRTCKHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

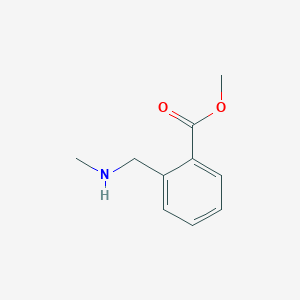
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
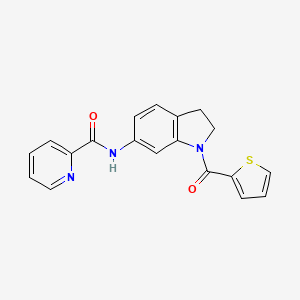
![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
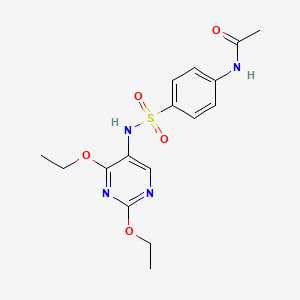


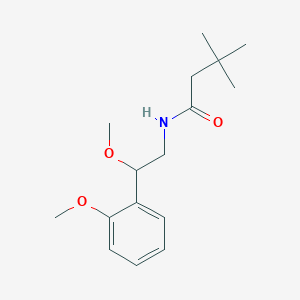
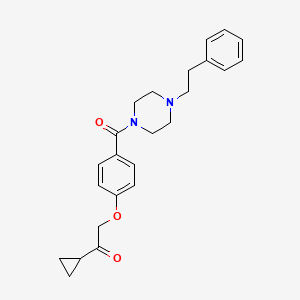

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)